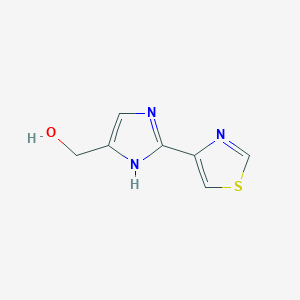
2-(4-Thiazolyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and imidazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Brønsted acids or transition metals can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-(4-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.
科学研究应用
2-(4-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-Thiazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
2-(4-Thiazolyl)imidazole-5-methanol can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and antifungal properties.
Thiazole-imidazole hybrids: These compounds contain both thiazole and imidazole rings and are often more potent than their individual counterparts.
The uniqueness of this compound lies in its ability to combine the biological activities of both thiazole and imidazole rings, making it a valuable compound for various applications.
References
- Recent advances in the synthesis of imidazoles - RSC Publishing
- Synthesis of imidazole derivatives in the last 5 years: An update
- Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel
- Mechanism of action of the fungicide thiabendazole, 2-(4’-thiazolyl) benzimidazole
- Thiazoles: having diverse biological activities
属性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC 名称 |
[2-(1,3-thiazol-4-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1,3-4,11H,2H2,(H,8,10) |
InChI 键 |
ZPDYSBGGEUJTON-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)C2=CSC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


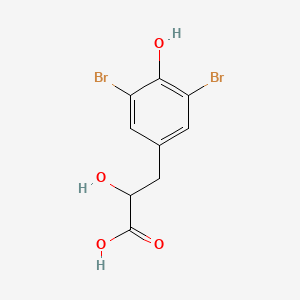

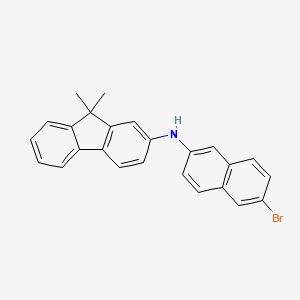

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
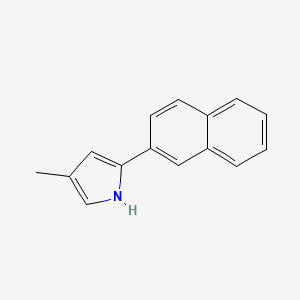

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
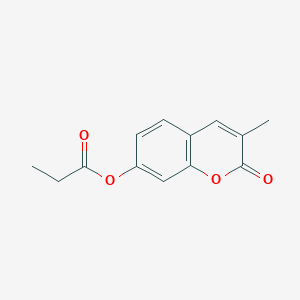
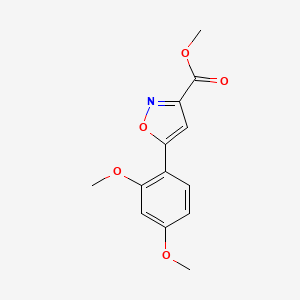
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
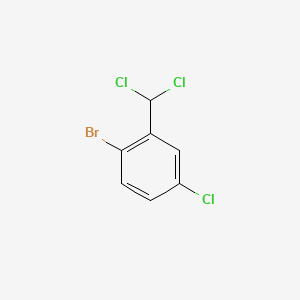
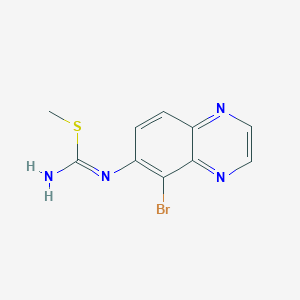
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
